4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of phenoxy, amido, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps. One common route includes the following steps:
Formation of the amido group: This involves reacting 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amido intermediate.
Imination: The amido intermediate is then reacted with a suitable aldehyde or ketone to form the imino group.
Esterification: The imino intermediate is then esterified with 4-bromobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include primary and secondary amines.
Substitution: Products depend on the substituent introduced, such as ethers or thioethers.
Scientific Research Applications
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but additional chlorine atoms.
Mecoprop (MCPP): A phenoxy herbicide with a similar mode of action.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19BrCl2N2O5 |
---|---|
Molecular Weight |
566.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19BrCl2N2O5/c1-2-32-22-11-15(3-9-21(22)34-24(31)16-4-6-17(25)7-5-16)13-28-29-23(30)14-33-20-10-8-18(26)12-19(20)27/h3-13H,2,14H2,1H3,(H,29,30)/b28-13+ |
InChI Key |
APPCQNCWMXRPJB-XODNFHPESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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